Trimetazidine hydrochloride is an aromatic amine. A vasodilator used in angina of effort or ischemic heart disease.
Related Compounds
N-Formyl Trimetazidine
Compound Description: N-Formyl trimetazidine (m/z 295) is an impurity identified during the development of trimetazidine dihydrochloride tablet formulations. It forms through the amidation of the piperazine moiety of trimetazidine with formic acid, which can be present as a residual solvent in tablet binders. []
Relevance: N-Formyl trimetazidine is structurally similar to trimetazidine dihydrochloride, differing only by the presence of a formyl group on the piperazine nitrogen. Its presence as an impurity highlights the importance of controlling residual solvents during pharmaceutical manufacturing to ensure drug product quality. []
Piperazinecarboxaldehyde (Y-145)
Compound Description: Piperazinecarboxaldehyde, also known as Y-145, is a potential impurity of trimetazidine dihydrochloride. [, ]
Relevance: While the specific structural relationship to trimetazidine dihydrochloride is not detailed in the provided abstracts, its mention as a potential impurity suggests a structural similarity and highlights its relevance in pharmaceutical analysis for quality control. [, ]
Trimethoxybenzyl Alcohol (Y-235)
Compound Description: Trimethoxybenzyl alcohol, also referred to as Y-235, is another potential impurity found in trimetazidine dihydrochloride. [, ]
Trimethoxybenzaldehyde (Y-234)
Compound Description: Trimethoxybenzaldehyde, also designated as Y-234, is a potential impurity identified in trimetazidine dihydrochloride. [, ]
Relevance: Although the precise structural relationship to trimetazidine dihydrochloride remains unclear from the abstracts, its classification as a potential impurity indicates a structural similarity. This emphasizes its significance in developing robust analytical techniques and ensuring the quality of trimetazidine dihydrochloride drug products. [, ]
Pyrogallol
Compound Description: Pyrogallol is a process-related impurity produced during the synthesis of trimetazidine dihydrochloride from gallic acid. []
Relevance: Although not structurally similar to trimetazidine dihydrochloride, pyrogallol's presence as an impurity necessitates analytical methods for its detection and quantification to ensure drug safety and quality. The threshold of toxicological concern for pyrogallol in trimetazidine dihydrochloride underscores the importance of monitoring this impurity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine is an aromatic amine. Trimetazidine is a piperazine derivative indicated for the symptomatic treatment of stable angina pectoris in patients inadequately controlled or intolerant to first line therapies. Trimetazidine has been studied as a treatment for angina pectoris since the late 1960s. Acidic conditions, caused by anaerobic metabolism and fatty acid oxidation, in response to myocardial ischemia, activate sodium-hydrogen and sodium-calcium antiport systems. The increased intracellular calcium decreases contractility. It is hypothesized that trimetazidine inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury. However, evidence for this mechanism is controversial. Trimetazidine is not FDA approved. However, it has been approved in France since 1978. Trimetazidine is an orally available small molecule compound with anti-ischemic, and potential immunomodulating and antineoplastic properties. Although its exact mechanism is not yet fully elucidated, it is postulated that upon administration, trimetazidine selectively inhibits long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT), the final enzyme in the free fatty acid (FFA) beta-oxidation pathway. This stimulates glucose oxidation, which requires less oxygen usage and cellular energy than in the beta-oxidation process. This optimizes myocardial energy metabolism and cardiac functioning in an ischemic condition. In cancer cells, the inhibition of fatty acid oxidation (FAO) alters the metabolic processes needed for tumor cell function and proliferation, thereby inducing tumor cell apoptosis. In addition, inhibition of FAO may potentially block the immunosuppressive functions of myeloid-derived suppressor cells (MSDCs), which are thought to promote malignant cell proliferation and migration by inhibiting T-cell function. A vasodilator used in angina of effort or ischemic heart disease.
Trichomonacid is a novel inhibitor of Mycobacterium marinum MelF (Rv1936), exhibiting bacteriostatic/bactericidal activity against M. marinum and M. tuberculosis in vitro.
Triciribine Phosphate is the phosphate salt of the synthetic, cell-permeable tricyclic nucleoside triciribine with potential antineoplastic activity. Triciribine inhibits the phosphorylation, activation, and signalling of Akt-1, -2, and -3, which may result in the inhibition of Akt-expressing tumor cell proliferation. Akts are anti-apoptotic serine/threonine-specific protein kinases that phosphorylate and inactivate components of the apoptotic machinery, including Bcl-xL/Bcl-2-associated death promoter (BAD) and caspase 9.
6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole is an aromatic ether. Triclabendazole, manufactured by Novartis pharmaceuticals, is an antihelminthic drug that was approved by the FDA in February 2019 for the treatment of fascioliasis in humans. Fascioliasis is a parasitic infection often caused by the helminth, Fasciola hepatica, which is also known as “the common liver fluke” or “the sheep liver fluke” or by Fasciola gigantica, another helminth. These parasites can infect humans following ingestion of larvae in contaminated water or food. Triclabendazole was previously used in the treatment of fascioliasis in livestock, but is now approved for human use. This drug is currently the only FDA-approved drug for individuals with fascioliasis, which affects 2.4 million people worldwide. Triclabendazole is an Anthelmintic. The mechanism of action of triclabendazole is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2A6 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A Inhibitor. Triclabendazole is an oral anthelmintic used in the treatment of chronic fascioliasis. Triclabendazole therapy is generally well tolerated but can be accompanied by abdominal pain, nausea and mild liver test abnormalities, which are probably due to the expulsion of dead or dying flukes rather than hepatic injury due to the therapy. Benzimidazole antiplatyhelmintic agent that is used for the treatment of FASCIOLIASIS and PARAGONIMIASIS.